molecular formula C25H25NO4 B2824344 3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879046-99-8

3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2824344
CAS No.: 879046-99-8
M. Wt: 403.478
InChI Key: WFLISVJMYGKBDJ-UHFFFAOYSA-N
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Description

3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a synthetic compound of significant interest in pharmacological research, primarily recognized for its potent activity as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . The structural motif of a 3-hydroxy indolin-2-one core places it within a well-characterized class of ATP-competitive kinase inhibitors, where the naphthalen-1-yloxypropyl chain is critical for enhancing binding affinity and selectivity. Its primary research value lies in the investigation of the Rho/ROCK signaling pathway , which is a central regulator of the actin cytoskeleton and influences critical cellular processes including cell adhesion, motility, proliferation, and apoptosis. Researchers utilize this compound to elucidate the role of ROCK in various disease contexts, particularly in cardiovascular research where it is studied for its potential effects on vasodilation, blood pressure regulation, and the prevention of vascular smooth muscle cell hypercontraction. Furthermore, its application extends to neurobiological studies , where ROCK inhibition is explored as a strategy to promote axonal regeneration and neurite outgrowth following neuronal injury. The compound's mechanism, involving the stabilization of an inactive kinase conformation, makes it a valuable chemical probe for dissecting complex signal transduction networks and for validating ROCK as a therapeutic target in preclinical models.

Properties

IUPAC Name

3-hydroxy-7-methyl-1-(3-naphthalen-1-yloxypropyl)-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-17-8-5-12-21-23(17)26(24(28)25(21,29)16-18(2)27)14-7-15-30-22-13-6-10-19-9-3-4-11-20(19)22/h3-6,8-13,29H,7,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLISVJMYGKBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC4=CC=CC=C43)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves multiple steps, typically starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, green solvents, and continuous flow reactors to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Mechanism of Action

The mechanism of action of 3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets and pathways. The compound’s indole core allows it to bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The naphthyloxypropyl chain in the target compound distinguishes it from simpler benzyl or isopropyl derivatives (e.g., ). This group likely enhances lipophilicity and π-π interactions, which could improve binding to hydrophobic protein pockets .

Functional Group Interactions :

  • The 3-hydroxy group in the target and may confer similar solubility profiles, though the absence of a hydroxy group in and suggests these analogues are more lipophilic.
  • The 2-oxopropyl moiety in the target contrasts with the 2-oxopropylidene group in , which introduces a conjugated double bond. This difference may influence electronic properties and reactivity .

Synthetic Accessibility :

  • Compounds like and may share synthetic pathways with the target compound, particularly in indol-2-one core formation. For example, 3-methyltetral-1-one intermediates (as in ) could be adapted for introducing the 7-methyl group via Friedel-Crafts alkylation or cross-coupling reactions .

Biological Activity

3-Hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one, also known by its CAS number 881078-55-3, is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C25H25NO4C_{25}H_{25}NO_{4}, with a molecular weight of 403.5 g/mol. Its structure includes a naphthalenyl moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of Mannich bases, structurally related to our compound, exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. For instance, compounds with similar structural motifs were found to have IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent cytotoxic effects .

The anticancer activity is believed to be mediated through multiple pathways:

  • DNA Topoisomerase Inhibition : Some studies suggest that compounds with similar structures inhibit DNA topoisomerase I, leading to increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress through ROS has been implicated in the cytotoxic effects observed in various cancer cell lines .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Research on Mannich bases indicates that they can possess antibacterial and antifungal activities. The structure of our compound suggests potential interactions with microbial enzymes or membranes that could inhibit growth .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various Mannich bases on human cancer cell lines. The results indicated that certain derivatives showed enhanced activity compared to standard chemotherapy agents like 5-fluorouracil. Specifically, compounds derived from similar structures were found to be 2.1 to 4.2 times more effective against Jurkat cells (a model for T-cell leukemia) than traditional treatments .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial potential of structurally related indole derivatives. The findings suggested that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Data Summary

Activity Type Cell Line/Organism IC50 Values Reference
AnticancerMCF-7< 2 μg/mL
Jurkat2.1 - 4.2 times more effective than 5-FU
AntimicrobialVarious BacteriaEffective inhibition observed

Q & A

Q. What are the recommended synthetic methodologies for 3-hydroxy-7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one?

The synthesis typically involves multi-step organic reactions, starting with indole and naphthalene precursors. Key steps include:

  • Nucleophilic substitution for introducing the naphthalen-1-yloxypropyl group via reaction with propargyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .
  • Protection-deprotection strategies for hydroxyl and ketone groups to prevent side reactions during alkylation or acylation steps .
  • Final purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .

Q. Which analytical techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for distinguishing tautomeric forms of the indole ring .
  • X-ray crystallography : Using SHELX software for single-crystal analysis to resolve complex stereoelectronic effects in the indole-naphthalene hybrid structure .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation, especially given the compound’s high molecular weight (~435 g/mol) .

Q. What safety precautions are necessary during handling?

  • Acute toxicity mitigation : Use PPE (gloves, goggles) due to Category 4 acute toxicity risks (oral, dermal, inhalation) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aromatic substituents) to reduce byproducts .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and selectivity .
  • Temperature control : Use low temperatures (-20°C to 0°C) during sensitive steps (e.g., ketone formation) to prevent decomposition .

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

  • Multi-technique validation : Cross-reference NMR data with IR (for carbonyl groups) and UV-Vis (for aromatic π→π* transitions) to confirm functional groups .
  • Dynamic effects analysis : Investigate tautomerism in the indole-2-one moiety using variable-temperature NMR to account for signal splitting .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinity with receptors (e.g., serotonin or kinase targets) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and conformational changes .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl or oxopropyl groups) with predicted bioactivity using datasets from analogous indole derivatives .

Q. How does isotopic labeling (e.g., deuterium) aid in metabolic studies?

  • Synthesis of deuterated analogs : Replace hydrogens in the propyl or methyl groups with deuterium to track metabolic pathways via LC-MS .
  • NMR signal enhancement : Use deuterated solvents (e.g., DMSO-d₆) to simplify spectral interpretation and reduce background noise .

Q. What strategies validate the compound’s bioactivity in pharmacological assays?

  • Dose-response curves : Test across concentrations (1 nM–100 μM) in cell-based assays (e.g., cytotoxicity or enzyme inhibition) to determine EC₅₀/IC₅₀ .
  • Positive controls : Compare with known indole-based drugs (e.g., serotonin analogs or kinase inhibitors) to benchmark activity .
  • Off-target screening : Use panels like Eurofins Cerep’s SafetyScreen44 to assess selectivity and minimize false positives .

Q. How can environmental stability and degradation pathways be studied?

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation products via LC-MS .
  • Ecotoxicity assays : Use Daphnia magna or algal models to evaluate acute/chronic toxicity in aquatic systems .

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